(5S)-5-Methyl-5-(naphthalen-2-yl)oxolan-2-one
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Overview
Description
(5S)-5-Methyl-5-(naphthalen-2-yl)oxolan-2-one is a chiral compound featuring a naphthalene moiety attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Methyl-5-(naphthalen-2-yl)oxolan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives and oxolane precursors.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-Methyl-5-(naphthalen-2-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions may yield alcohols or other reduced forms.
Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthols.
Scientific Research Applications
(5S)-5-Methyl-5-(naphthalen-2-yl)oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (5S)-5-Methyl-5-(naphthalen-2-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling.
Pathway Modulation: The compound can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-Methyl-5-(naphthalen-2-yl)oxolan-2-one: The enantiomer of the compound, with different stereochemistry.
Naphthalene Derivatives: Compounds with similar naphthalene structures but different functional groups.
Oxolane Derivatives: Compounds with similar oxolane rings but different substituents.
Uniqueness
(5S)-5-Methyl-5-(naphthalen-2-yl)oxolan-2-one is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
918831-64-8 |
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Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(5S)-5-methyl-5-naphthalen-2-yloxolan-2-one |
InChI |
InChI=1S/C15H14O2/c1-15(9-8-14(16)17-15)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3/t15-/m0/s1 |
InChI Key |
RPEAXJCKWAGUGS-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@]1(CCC(=O)O1)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1(CCC(=O)O1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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